molecular formula C8H14O4 B050275 O,O-Dimethylisomannide CAS No. 121693-37-6

O,O-Dimethylisomannide

Cat. No.: B050275
CAS No.: 121693-37-6
M. Wt: 174.19 g/mol
InChI Key: MEJYDZQQVZJMPP-WCTZXXKLSA-N
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Description

O,O-Dimethylisomannide is a chemical compound with the molecular formula C8H14O4. It is also known as 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-mannitol. This compound is characterized by its unique structure, which includes two methoxy groups attached to a mannitol backbone. It is commonly used in various chemical and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Dimethylisomannide can be synthesized through the methylation of isomannide. The process typically involves the reaction of isomannide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: O,O-Dimethylisomannide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,O-Dimethylisomannide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Dimethylisomannide involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of the methoxy groups .

Comparison with Similar Compounds

  • Dimethyl isosorbide
  • 1,4:3,6-Dianhydro-2,5-dimethyl-D-glucitol
  • Di-O-methyl-1,4:3,6-dianhydro-D-mannitol

Comparison: O,O-Dimethylisomannide is unique due to its specific arrangement of methoxy groups and its mannitol backbone. Compared to similar compounds, it exhibits distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

O,O-Dimethylisomannide (DMI) is a compound that has garnered attention for its potential biological applications, particularly in oral care formulations. This article explores the biological activity of DMI, focusing on its antibacterial properties, efficacy in dental applications, and its role as a delivery enhancer in personal care products.

DMI is a derivative of isomannide, a sugar alcohol that belongs to the class of dianhydrohexitols. The chemical structure of DMI allows it to interact with biological systems effectively, making it a candidate for various applications, especially in oral hygiene.

Antibacterial Activity

In vitro Studies
Research conducted in the 1980s demonstrated that DMI exhibits antibacterial properties, particularly against Streptococcus mutans, a primary bacterium involved in dental plaque formation. In vitro experiments indicated that DMI could inhibit the growth of this bacterium, albeit at high concentrations where its antibacterial activity is considered weak compared to more potent agents like triclosan and chlorhexidine gluconate .

Efficacy in Oral Care
Despite its antibacterial properties, DMI's effectiveness in practical applications has been limited. Studies showed that while DMI could dissolve dental tartar over extended periods (24 hours) in controlled conditions, it failed to demonstrate significant efficacy in vivo for tartar removal from teeth and gums . This limitation has led to its decline in use within the oral hygiene sector.

Delivery Enhancement

DMI has been recognized for its role as a delivery enhancer in various personal care formulations. It facilitates the penetration of active ingredients into the skin, which has made it valuable in products such as:

  • Sunless tanners
  • Facial treatments
  • Anti-acne formulations
  • Makeup removers

However, its application as a delivery enhancer in oral care products remains minimal .

Case Studies and Research Findings

Several case studies have explored the applications of DMI in oral health. One notable study focused on its incorporation into dentifrices aimed at reducing plaque formation. Although initial findings suggested potential benefits, subsequent evaluations highlighted that DMI was not as effective as other established antibacterial agents .

Summary of Key Findings

Study Aspect Findings
Antibacterial Activity Weak against S. mutans, ineffective at lower concentrations
Tartar Dissolution Effective in vitro but not in vivo for dental applications
Delivery Enhancement Useful in skin products; limited use in oral care
Market Viability Considered cost-prohibitive and largely abandoned for oral hygiene use

Properties

IUPAC Name

(3R,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYDZQQVZJMPP-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2C1OCC2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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